molecular formula C17H19N3O3 B2868970 (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone CAS No. 2034618-36-3

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone

Cat. No.: B2868970
CAS No.: 2034618-36-3
M. Wt: 313.357
InChI Key: IKIQMZIYOGSHJJ-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: is a complex organic compound that features a pyrimidinyl group attached to a benzyloxy substituent and a 4,4-dimethyloxazolidinyl group linked via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the pyrimidinyl and oxazolidinyl building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions.

  • Pyrimidinyl Derivative Synthesis: : The pyrimidinyl derivative can be synthesized through a condensation reaction between a suitable amine and a β-diketone under acidic conditions.

  • Oxazolidinyl Derivative Synthesis: : The oxazolidinyl derivative can be synthesized through cyclization reactions involving amino alcohols and carbonyl compounds.

  • Coupling Reaction: : The final step involves the coupling of the pyrimidinyl and oxazolidinyl derivatives using a suitable coupling reagent, such as a carbodiimide, under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).

  • Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrimidinyl or oxazolidinyl derivatives.

Scientific Research Applications

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: can be compared to other similar compounds, such as:

  • (3,4-Dichlorophenyl)(4,4-dimethyloxazolidin-3-yl)methanone: : Similar structure but with different substituents on the phenyl ring.

  • (4,4-Dimethyloxazolidin-3-yl)methanone derivatives: : Variations in the substituents on the oxazolidinyl ring.

The uniqueness of This compound

Properties

IUPAC Name

(4,4-dimethyl-1,3-oxazolidin-3-yl)-(6-phenylmethoxypyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-17(2)10-22-12-20(17)16(21)14-8-15(19-11-18-14)23-9-13-6-4-3-5-7-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIQMZIYOGSHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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